

Comparative Stability Analysis of Sofosbuvir Impurity I Reference Standards

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Compound of Interest

Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809

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This guide provides a detailed comparative analysis of the stability of a new **Sofosbuvir Impurity I** reference standard against a leading alternative. The study evaluates the long-term, accelerated, and forced degradation profiles to establish the reliability and shelf-life of the reference material under various conditions. All experimental data are presented to assist researchers and quality control professionals in making informed decisions.

Product Comparison Overview

This study compares two commercially available reference standards for **Sofosbuvir Impurity I**:

- Product S-I-RS: Our newly developed reference standard.
- Alternative RS-A: A widely used alternative reference standard from another supplier.

The objective is to determine the stability and degradation profile of each standard under conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the analysis of **Sofosbuvir Impurity I**.

2.1 High-Performance Liquid Chromatography (HPLC) Method

- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30-31 min: 90% to 10% B
 - 31-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- UV Detection: 260 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

2.2 Long-Term and Accelerated Stability Study

Samples of both Product S-I-RS and Alternative RS-A were stored under the following ICH-specified conditions:

- Long-Term: 25°C \pm 2°C / 60% RH \pm 5% RH.
- Accelerated: 40°C \pm 2°C / 75% RH \pm 5% RH.

Samples were pulled at 0, 3, 6, and 12-month intervals for long-term studies and 0, 1, 3, and 6-month intervals for accelerated studies. Purity was assessed using the HPLC method described above.

2.3 Forced Degradation (Stress Testing) Protocol

Forced degradation studies were conducted to assess the intrinsic stability of the reference standards and to validate the stability-indicating nature of the analytical method. Samples were subjected to the following conditions:

- Acid Hydrolysis: 1N HCl at 60°C for 24 hours.
- Base Hydrolysis: 1N NaOH at 60°C for 24 hours.
- Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid-state sample heated at 105°C for 48 hours.
- Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).

After exposure, samples were neutralized (if necessary), diluted to the target concentration, and analyzed by HPLC.

Stability Data and Analysis

The stability of each reference standard was evaluated based on the percentage of purity remaining after exposure to various storage and stress conditions.

3.1 Long-Term and Accelerated Stability Data

The results from the long-term and accelerated stability studies are summarized below. Product S-I-RS demonstrated superior stability, maintaining a higher purity level, particularly under accelerated conditions.

Condition	Time Point	Product S-I-RS Purity (%)	Alternative RS-A Purity (%)
Long-Term (25°C/60% RH)	0 Months	99.92	99.85
	3 Months	99.91	
	6 Months	99.90	
	12 Months	99.88	
Accelerated (40°C/75% RH)	0 Months	99.92	99.85
	1 Month	99.85	
	3 Months	99.79	
	6 Months	99.65	

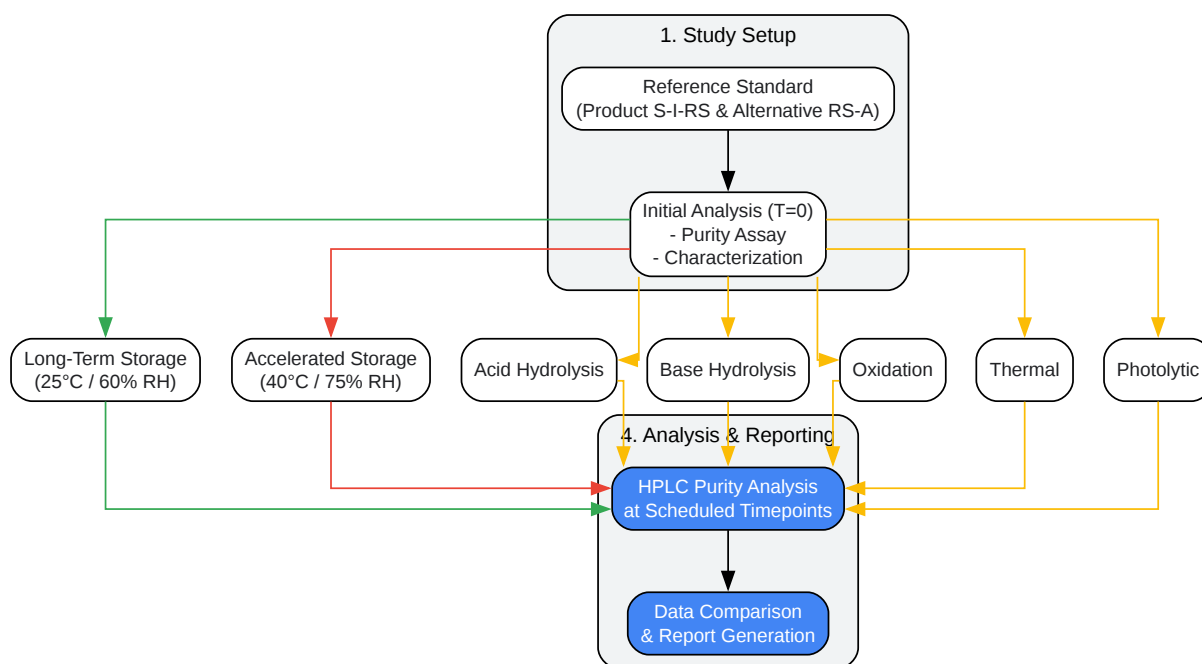
3.2 Forced Degradation Data

Product S-I-RS showed greater resistance to degradation across all stress conditions, indicating a more robust molecular structure.

Stress Condition	Product S-I-RS (% Degradation)	Alternative RS-A (% Degradation)
Acid Hydrolysis (1N HCl)	3.1	5.8
Base Hydrolysis (1N NaOH)	4.5	7.2
**Oxidation (6% H ₂ O ₂) **	2.2	4.1
Thermal (105°C)	1.5	3.5
Photolytic (ICH Q1B)	0.8	2.1

Visualized Experimental Workflow

The following diagram illustrates the comprehensive workflow employed for the stability testing of the **Sofosbuvir Impurity I** reference standards.



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Caption: Workflow for comparative stability testing of reference standards.

Conclusion

Based on the comprehensive stability data, Product S-I-RS demonstrates superior stability and robustness compared to Alternative RS-A. It exhibits minimal degradation under long-term, accelerated, and forced degradation conditions. This enhanced stability ensures greater accuracy and reliability when used as a reference standard in the quality control analysis of

Sofosbuvir drug products, leading to a longer certified shelf-life and increased confidence in analytical results.

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